3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole
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Overview
Description
3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole is a synthetic organic compound characterized by the presence of a difluorophenoxy group attached to a methyl-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole typically involves the reaction of 2,4-difluorophenol with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The difluorophenoxy group can participate in substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced oxazole compounds with altered electronic properties.
Substitution: New derivatives with varied functional groups replacing the difluorophenoxy moiety.
Scientific Research Applications
3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance binding affinity and specificity, while the oxazole ring can contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- 5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Uniqueness
3-[(2,4-Difluorophenoxy)methyl]-5-methyl-1,2-oxazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the difluorophenoxy group enhances its reactivity and potential bioactivity, while the methyl-oxazole ring provides stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C11H9F2NO2 |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H9F2NO2/c1-7-4-9(14-16-7)6-15-11-3-2-8(12)5-10(11)13/h2-5H,6H2,1H3 |
InChI Key |
MVIWRKJBOUMNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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